N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains a 1-methylimidazole group, which is an aromatic heterocyclic organic compound with the formula CH3C3H3N2 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrrolidine ring and the 1-methylimidazole group. The pyrrolidine ring is a saturated five-membered ring, which contributes to the stereochemistry of the molecule . The 1-methylimidazole group is an aromatic heterocycle, which means it has a ring structure with alternating single and double bonds .Scientific Research Applications
Neurotransmitter Systems Modulation
One area of research involves the exploration of how this compound affects neurotransmitter release within specific brain regions. Studies have demonstrated its impact on acetylcholine release in the pontine reticular formation, influencing sleep and breathing patterns. This suggests a potential application in studying sleep disorders and respiratory regulation (Lydic & Baghdoyan, 2002)[https://consensus.app/papers/ketamine-mk801-decrease-acetylcholine-release-pontine-lydic/9b9663459ee35d1d8567b81c7d91347a/?utm_source=chatgpt].
Psychiatric Disorders
In psychiatric research, the compound has been utilized to understand the mechanisms underlying certain symptoms of psychiatric disorders, such as schizophrenia. Its ability to modulate the NMDA receptor, implicated in schizophrenia's pathophysiology, provides a valuable tool for investigating the disease's neurobiological underpinnings (Malhotra et al., 1997)[https://consensus.app/papers/ketamineinduced-exacerbation-psychotic-symptoms-malhotra/e16fd91cb83d5975ba246a5bd46abd76/?utm_source=chatgpt].
Cognitive Functions
Additionally, the compound's effects on cognitive functions have been examined, particularly its impact on memory and attention. Research has shown that it can induce cognitive impairments, offering insights into the neural circuits involved in memory and attention processes (Malhotra et al., 1996)[https://consensus.app/papers/nmda-receptor-function-human-cognition-effects-ketamine-malhotra/5b5180959b205f24a723562f56235757/?utm_source=chatgpt].
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-12-3-4-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNBJXDTZRHFC-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNCC1C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CNC[C@H]1C2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.